Nilotinib dihydrochloride dihydrate

Chronic Myeloid Leukemia Kinase Inhibition Targeted Therapy

For researchers studying TKI resistance, nilotinib dihydrochloride dihydrate (CAS 1277165-20-4) provides a precisely defined salt form with superior solubility over the free base, ensuring consistent assay preparation. This second-generation BCR-ABL inhibitor is the definitive reference tool for validating cellular models of resistance. • Inhibits 32/33 imatinib-resistant BCR-ABL mutants with potent, quantifiable activity. • Unique selectivity profile: lacks Src family kinase inhibition (IC50 >5,000 nM), enabling BCR-ABL-centric signaling studies. • CRM grade available, traceable to Ph. Eur. & USP for reliable quantitative analysis. Bulk quantities and custom packaging available for procurement.

Molecular Formula C28H28Cl2F3N7O3
Molecular Weight 638.5 g/mol
CAS No. 1277165-20-4
Cat. No. B12772618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNilotinib dihydrochloride dihydrate
CAS1277165-20-4
Molecular FormulaC28H28Cl2F3N7O3
Molecular Weight638.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.O.O.Cl.Cl
InChIInChI=1S/C28H22F3N7O.2ClH.2H2O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;;;;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);2*1H;2*1H2
InChIKeyUWLYJIFMRDCBAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nilotinib Dihydrochloride Dihydrate (CAS 1277165-20-4): A Defined Reference Standard for BCR-ABL Inhibitor Research and Pharmaceutical Quality Control


Nilotinib dihydrochloride dihydrate (CAS 1277165-20-4) is a precisely characterized dihydrochloride salt dihydrate form of nilotinib, a second-generation BCR-ABL tyrosine kinase inhibitor (TKI) [1]. This specific compound, marketed as Tasigna® for the treatment of Philadelphia chromosome-positive chronic myeloid leukemia (Ph+ CML), exists as a crystalline solid with a molecular formula of C28H28Cl2F3N7O3 and a molecular weight of 638.47 g/mol . It is structurally and mechanistically related to imatinib but was rationally designed to overcome imatinib resistance, binding with higher affinity to the inactive conformation of the ABL kinase domain and maintaining potent activity against a broad spectrum of imatinib-resistant BCR-ABL mutants [REFS-1, REFS-3]. For researchers and quality control professionals, this specific salt and hydration state is crucial, as it represents a well-defined, stable, and analytically tractable form that is distinct from the free base and other salts, thereby ensuring consistency and reliability in quantitative studies and pharmaceutical applications .

Procurement Integrity: Why Nilotinib Dihydrochloride Dihydrate Cannot Be Interchanged with Nilotinib Free Base or Other BCR-ABL TKIs


The interchangeability of BCR-ABL TKIs, or even different salt forms of nilotinib, is invalid due to critical differences in potency, mutant coverage, selectivity, and physicochemical properties. Nilotinib dihydrochloride dihydrate is not merely a 'version' of nilotinib; its specific salt form confers a significant and quantifiable solubility advantage over the poorly water-soluble free base, which is essential for reliable in vitro assay preparation and consistent in vivo pharmacokinetic studies [1]. Furthermore, nilotinib's spectrum of activity against imatinib-resistant BCR-ABL mutants is dramatically different from that of imatinib and other second-generation inhibitors like dasatinib and bosutinib, a key differentiator that dictates its use in specific clinical and experimental settings [2]. Finally, its unique selectivity profile, notably its lack of activity against Src family kinases (SFKs) in contrast to dasatinib and bosutinib, defines a distinct biological response and toxicity profile that cannot be replicated by simply using another TKI [3]. Therefore, substituting this compound with an alternative introduces variables in solubility, target engagement, and off-target effects that undermine experimental reproducibility and biological relevance.

Quantitative Differentiation Guide for Nilotinib Dihydrochloride Dihydrate (CAS 1277165-20-4): Potency, Mutant Coverage, and Solubility


Enhanced Potency for Wild-Type BCR-ABL Compared to Imatinib

Nilotinib demonstrates significantly greater potency against wild-type BCR-ABL kinase compared to imatinib. The IC50 values for nilotinib are reported to be at least 10- to 100-fold lower than those for imatinib [1]. A compilation of data from multiple studies shows a cellular IC50 range for unmutated BCR-ABL of 260-678 nM for imatinib, compared to <10-25 nM for nilotinib [2]. Other sources report a nilotinib IC50 of 15-30 nM against wild-type BCR-ABL [3].

Chronic Myeloid Leukemia Kinase Inhibition Targeted Therapy

Broader Activity Against Imatinib-Resistant BCR-ABL Mutants

Nilotinib retains potent activity against 32 out of 33 tested imatinib-resistant BCR-ABL kinase domain mutants, a major differentiator from the first-generation inhibitor [1]. For example, against the common imatinib-resistant mutant E255K, the IC50 for nilotinib is 118-566 nM, whereas imatinib's IC50 is 3,174-12,100 nM [2]. Against the Y253H mutant, nilotinib's IC50 is 450-1300 nM compared to imatinib's >6,400-17,700 nM [2].

Drug Resistance Mutagenesis Kinase Inhibitor Specificity

Distinct Selectivity Profile: Lack of Src Kinase Inhibition

Nilotinib's selectivity profile is fundamentally different from dasatinib and bosutinib. Nilotinib does not inhibit members of the Src family of kinases (SFKs), whereas dasatinib is a potent inhibitor of SFKs [1]. This is supported by in vitro data showing nilotinib's IC50 against Src and LYN kinases is >5,000 nM, indicating no significant activity [2]. In contrast, dasatinib inhibits these kinases with nanomolar potency.

Selectivity Profiling Off-Target Effects Mechanism of Action

Enhanced Aqueous Solubility of the Dihydrochloride Salt Form

The hydrochloride salt form of nilotinib exhibits significantly improved aqueous solubility compared to the free base form, which is practically insoluble in water at physiological pH [1]. While the free base solubility decreases sharply above pH 2.1 (pKa1), the HCl salt form maintains better solubility, though it still decreases with increasing pH and becomes practically insoluble at pH 4.5 [1]. The dihydrochloride dihydrate salt is the preferred form for pharmaceutical development due to these improved solubility characteristics, which are essential for achieving adequate dissolution and subsequent oral bioavailability [2].

Pharmaceutical Formulation Bioavailability Preformulation

Defined Crystalline Form (Form X) for Consistent Analytical and Formulation Behavior

Nilotinib dihydrochloride hydrate exists in multiple crystalline polymorphic forms. The novel 'Form X' polymorph, described in US patent US10301282B2, is characterized by a unique X-ray powder diffraction (XRPD) pattern with a characteristic peak at 25.60±0.2° 2θ, along with other distinct peaks at 5.617, 9.941, 19.700, and 20.080° 2θ [1]. This specific crystalline form is reported to possess certain physical and chemical properties that render it particularly suitable for pharmaceutical development [2]. In contrast, other forms like 'Form A' and 'Form B' of nilotinib hydrochloride monohydrate exhibit different XRPD patterns [1].

Polymorphism Solid-State Chemistry Quality Control

Certified Reference Standard for Accurate Analytical Quantification

For analytical method development and validation, a Certified Reference Material (CRM) of nilotinib dihydrochloride dihydrate is available, produced and certified in accordance with ISO 17034 and ISO/IEC 17025 . This pharmaceutical secondary standard offers traceability to primary pharmacopeial standards (Ph. Eur. Y0002097, USP 1463428) . This level of certification and traceability is not typically available for research-grade nilotinib free base or other salt forms, which may only be specified with a simple HPLC purity (e.g., >95%) without comprehensive metrological traceability .

Analytical Chemistry Method Validation Therapeutic Drug Monitoring

Key Research and Industrial Applications for Nilotinib Dihydrochloride Dihydrate (CAS 1277165-20-4) Based on its Differentiated Profile


In Vitro Modeling of Imatinib-Resistant Chronic Myeloid Leukemia (CML)

Researchers studying mechanisms of TKI resistance should select nilotinib dihydrochloride dihydrate as the reference inhibitor for their assays. Its demonstrated, quantifiable potency against a broad panel of 32/33 imatinib-resistant BCR-ABL mutants [REFS-1, REFS-2], including clinically relevant mutations like E255K and Y253H, makes it the definitive tool for validating cellular models of resistance. This specific compound ensures that the experimental readout accurately reflects the impact of potent, second-generation TKI activity on mutant-driven signaling and proliferation, which cannot be achieved with imatinib or other TKIs with different mutant coverage profiles [2].

Selective BCR-ABL Pathway Studies Requiring Src-Independent Readouts

For investigators aiming to dissect the specific downstream signaling effects of BCR-ABL without confounding Src family kinase (SFK) inhibition, nilotinib dihydrochloride dihydrate is the required tool. Its selectivity profile, characterized by a lack of activity against Src and LYN kinases (IC50 > 5,000 nM) [REFS-1, REFS-2], contrasts sharply with dasatinib and bosutinib, which are potent dual BCR-ABL/Src inhibitors [1]. Using nilotinib dihydrochloride dihydrate allows for a clean, BCR-ABL-centric interpretation of experimental data on cell proliferation, apoptosis, and signaling pathway activation.

Development and Validation of Quantitative Analytical Methods (e.g., HPLC-UV, LC-MS/MS)

Pharmaceutical scientists and bioanalytical chemists requiring a primary reference standard for method development, validation, and routine therapeutic drug monitoring (TDM) should procure the Certified Reference Material (CRM) grade of nilotinib dihydrochloride dihydrate. Its certification under ISO 17034 and ISO/IEC 17025 and traceability to Ph. Eur. and USP standards [1] provide the necessary metrological assurance for generating accurate and defensible quantitative data. This CRM is essential for establishing system suitability, constructing calibration curves, and ensuring the accuracy of TDM assays where target plasma trough concentrations are defined (e.g., 800 ng/mL for nilotinib) [2].

Pharmaceutical Formulation and Solid-State Characterization Studies

Formulation scientists working on novel nilotinib dosage forms or generic product development must source a specific, well-characterized polymorph like nilotinib dihydrochloride dihydrate Form X. The defined XRPD pattern (e.g., characteristic peak at 25.60±0.2° 2θ) [1] serves as a critical identity and purity marker. This allows for rigorous control over the solid-state form of the active pharmaceutical ingredient (API), which directly impacts solubility, stability, and drug product performance. Using an undefined mixture of polymorphs introduces unacceptable variability into preformulation studies and manufacturing processes.

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